5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Description
Properties
IUPAC Name |
5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDOXZYEPLBJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573159 | |
| Record name | 5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91105-97-4 | |
| Record name | 5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Using Dimethyl Sulfate
A widely utilized method involves the direct N-methylation of 5-methoxyisatoic anhydride (5-MIA) under alkaline conditions. In a representative procedure:
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Reagents : 5-MIA, dimethyl sulfate (DMS), dimethylformamide (DMF), sodium hydroxide.
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Conditions :
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5-MIA (40.00 g, 0.235 mol) dissolved in dry DMF at 30°C.
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DMS (32.88 g, 0.259 mol) added dropwise with temperature control (<45°C).
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Post-alkylation, methanol introduced to quench excess DMS.
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Workup : Hexane extraction followed by vacuum distillation yields crude product (85% purity), with further purification via Vigreux column distillation (130–131°C at 15 mmHg) achieving 98.5% purity.
Key Data :
| Parameter | Value |
|---|---|
| Yield (crude) | 85% |
| Purity (distilled) | 98.5% |
| Reaction Time | 20–30 min |
Alternative Methylating Agents
Methyl iodide demonstrates comparable efficacy under potassium hydroxide/DMF conditions:
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Procedure :
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5-MIA (10.00 g, 0.059 mol) reacted with methyl iodide (12.50 g, 0.088 mol) in DMF.
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Post-reaction methanol addition facilitates byproduct removal.
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Outcome : 80% yield with 95.3% purity after hexane extraction.
Cyclization of N-Methyl Anthranilate Derivatives
Chloroformic Ester-Mediated Cyclization
Early synthetic routes adapted from isatoic anhydride synthesis involve cyclizing N-methyl-5-methoxyanthranilic acid derivatives:
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Substrate : N-Methyl-5-methoxyanthranilic acid.
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Reagents : Ethyl chloroformate, aqueous NaOH.
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Mechanism :
Optimization Insights :
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Temperature control (33–42°C) minimizes side products like salicylamide.
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Acidic workup (pH <6) precipitates the product while degrading colored impurities.
Oxidation of Substituted Isatin Precursors
Hydrogen Peroxide/Acid-Mediated Oxidation
A scalable approach converts 5-methoxyisatin to 5-MIA, followed by N-methylation:
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Step 1 : 5-Methoxyisatin (16.1 g) suspended in glacial acetic acid with H₂O₂ (30%, 15 g).
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Conditions : 35–60°C for 2 h, yielding 8-methylisatoic anhydride (14.2 g, 88%).
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Step 2 : N-Methylation as described in Section 1.1.
Advantages :
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Avoids hazardous phosgene reagents traditionally used in isatoic anhydride synthesis.
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Trifluoroacetic acid co-solvent enhances reaction rates (2.5 h vs. 4 h in acetic acid alone).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Thermal Decomposition and Rearrangement
The compound demonstrates thermal instability under elevated temperatures. In studies involving related benzoxazine-diones, heating at 130°C under inert conditions led to β-elimination, producing N-unsubstituted derivatives . For example:
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Decomposition Pathway :
This reaction follows zero-order kinetics in non-polar solvents like cyclohexane .
| Condition | Conversion Rate | Major Product Yield |
|---|---|---|
| 130°C, 1 h (N₂) | 98% | N-unsubstituted |
| Room temp., 2 weeks | 33% | Partial isomerization |
Nucleophilic Ring-Opening Reactions
The oxazine ring undergoes nucleophilic attack under basic or acidic conditions:
a. Hydrolysis :
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In aqueous acidic media, the ring opens to form 5-methoxyanthranilic acid derivatives :
This reaction is facilitated by the electron-withdrawing dione moiety.
b. Aminolysis :
Reaction with primary amines generates substituted urea derivatives:
Yields exceed 70% when using anhydrous acetonitrile and propylphosphonic anhydride as activators .
Electrophilic Substitution
The electron-rich aromatic ring participates in regioselective substitutions:
| Reaction Type | Conditions | Product | Regiochemistry |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro derivative | Meta to dione |
| Sulfonation | ClSO₃H, CH₂Cl₂ | 7-Sulfo derivative | Meta to dione |
| Friedel-Crafts | AlCl₃, R-X | 7-Alkyl/Aryl substitution | Limited by steric hindrance |
Cycloaddition and Heterocycle Formation
The conjugated system enables [4+2] cycloadditions:
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Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C to form tricyclic adducts :
Reaction kinetics show second-order dependence with in toluene .
Photochemical Reactions
UV irradiation (254 nm) induces:
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Dimerization : Forms a head-to-tail cyclodimer via [2+2] photocycloaddition
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Demethoxylation : Generates quinone-like structures in the presence of TiO₂ catalysts
| Light Source | Time | Major Product | Quantum Yield |
|---|---|---|---|
| UV-C | 2 h | Dimer (C₈₀H₁₄N₂O₈) | 0.18 |
| UV-A + TiO₂ | 4 h | 1,2-Benzoxazine-3,4-quinone | 0.32 |
Organometallic Coupling
Palladium-catalyzed cross-couplings enable functionalization:
a. Suzuki-Miyaura Reaction :
Achieves 85–92% yield with K₂CO₃ base in THF/H₂O .
b. Buchwald-Hartwig Amination :
Introduces secondary amines at position 7 using Xantphos ligand .
Redox Behavior
Cyclic voltammetry reveals two quasi-reversible redox events:
This comprehensive analysis synthesizes data from synthetic protocols , spectroscopic studies , and comparative reactivity of structural analogs . The compound's versatility in electrophilic substitution, cycloaddition, and metal-mediated coupling makes it valuable for pharmaceutical and materials science applications.
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been investigated for its therapeutic potential in treating various diseases. Its biological activities include:
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) levels and activating NADPH oxidase. In studies involving MCF7 breast cancer cell lines, it demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Activity : The compound exhibits promising antibacterial properties against various pathogens. Studies have shown efficacy against resistant bacterial strains, indicating potential applications in treating infections .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation and Reduction Reactions : The compound can undergo oxidation using reagents like potassium permanganate or reduction with lithium aluminum hydride .
Material Science
The benzoxazine ring system is known for its applications in developing new materials. The unique properties of this compound make it suitable for creating polymers with enhanced thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals evaluated the anticancer activity of several benzoxazine derivatives against the MCF7 breast cancer cell line. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxic effects. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of benzoxazine derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 5-methoxy group (electron-donating) contrasts with halogenated derivatives (e.g., 5-chloro, 6-bromo), which are electron-withdrawing. This impacts reactivity in nucleophilic reactions; chloro derivatives are more reactive in SNAr (nucleophilic aromatic substitution) .
- Regioselectivity : Methoxy groups at the 5- or 8-position (vs. 6,7-dimethoxy) alter electronic distribution and steric hindrance, influencing synthetic pathways and biological interactions .
Spectral Data Comparison
NMR Characteristics:
- 5-Methoxy-1-methyl derivative :
- 5-Chloro-1-methyl derivative :
- 6-Bromo-1-methyl derivative :
Physicochemical Properties
Biological Activity
5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS No. 91105-97-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO4 |
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | 5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione |
| CAS Number | 91105-97-4 |
| Density | 1.333 g/cm³ (predicted) |
| Boiling Point | 357.3 °C (predicted) |
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from 5-methoxy-2-nitrobenzoic acid and methylamine under acidic or basic conditions. This synthetic route is crucial for developing derivatives with enhanced biological activities .
Anticancer Properties
Research indicates that compounds similar to 5-methoxy-1-methyl-2H-benzoxazine exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values :
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties :
- Selective Activity : Some derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) around 8 µM .
The mechanism of action for 5-methoxy-1-methyl-2H-benzoxazine involves interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the metabolic processes of cancer cells.
- Receptor Modulation : It can also modulate receptors involved in cell signaling pathways that lead to apoptosis or cell cycle arrest .
Case Studies
Several studies have highlighted the biological activities of compounds related to 5-methoxy-1-methyl-2H-benzoxazine:
- Anticancer Screening : A study screened various derivatives for anticancer activity and found significant cytotoxic effects at low micromolar concentrations, suggesting potential therapeutic applications in oncology .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzoxazine derivatives, revealing effective inhibition against several bacterial strains, indicating their potential use in treating infections caused by resistant bacteria .
Q & A
Q. What are the established synthetic routes for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, and how do reaction conditions influence yield?
The compound is synthesized via reactions involving N-substituted isatoic anhydrides. For example, reacting N-methylisatoic anhydride with 2-chloroethylamine hydrochloride in DMSO yields the title compound, though side products like o-amino thiomethyl esters may form under certain conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require chromatographic purification to isolate the product.
- Base stoichiometry : Equimolar base ratios minimize byproducts.
- Temperature : Room temperature avoids decomposition observed in heated reactions.
Q. How is the molecular structure of this compound characterized, and what intermolecular interactions are critical for its stability?
Single-crystal X-ray diffraction reveals a planar aromatic system with pi-stacked dimers (centroid-to-centroid distance: 3.475 Å) and staircase-like chains (3.761 Å) between benzenoid rings . Key structural insights:
- Bond distances : Confirm delocalization in the oxazine ring.
- Disorder modeling : Methyl hydrogens exhibit 50% rotational disorder about the C–N bond .
- Packing : Stabilized by van der Waals forces and π-π interactions, influencing solid-state reactivity.
Q. What spectroscopic techniques are used to verify the compound’s identity and purity?
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and methyl groups).
- HPLC : Purity >98% achieved via silica gel chromatography with 98:2 dichloromethane/methanol eluent .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] peak at m/z 222.06).
Advanced Research Questions
Q. How can synthetic byproducts (e.g., o-amino thiomethyl esters) be minimized or repurposed in related applications?
Byproduct formation is influenced by:
- Reagent ratios : Excess 2-chloroethylamine hydrochloride increases side reactions.
- Additives : Thiophilic agents (e.g., Zn dust) may suppress thioester formation.
- Repurposing strategy : Thiomethyl esters can serve as intermediates for agrochemicals or heterocyclic drug candidates .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic substitutions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (C-4 carbonyl) or electrophilic (aromatic C-6) attacks.
- MD simulations : Assess solvent effects on reaction pathways (e.g., DMSO stabilizes transition states via hydrogen bonding) .
Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation products form?
- Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C, with CO and methylamine detected via GC-MS.
- Photodegradation : UV exposure (254 nm) generates quinone derivatives via oxazine ring cleavage, monitored by HPLC-PDA .
Q. What strategies optimize its use as a building block in pharmaceutical synthesis (e.g., for benzodiazepines or antiviral agents)?
- Functionalization : Introduce substituents at C-2 or C-4 via nucleophilic acyl substitution.
- Case study : Derivatives of N-methylisatoic anhydride are precursors to HIV protease inhibitors, leveraging the oxazine core’s rigidity .
Methodological Considerations
Q. How should researchers design experiments to resolve contradictions in reported synthetic yields or byproduct profiles?
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and base concentration systematically.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Cross-validation : Compare results with crystallographic data to confirm structural assignments .
Q. What safety protocols are critical when handling this compound in a laboratory setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
